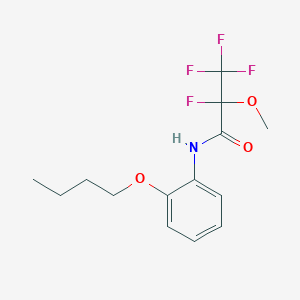
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxyphenyl group, a tetrafluoromethoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butoxyphenyl intermediate: This step involves the reaction of 2-bromophenol with butyl bromide in the presence of a base such as potassium carbonate to form 2-butoxyphenol.
Introduction of the tetrafluoromethoxy group: The 2-butoxyphenol is then reacted with a tetrafluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide to introduce the tetrafluoromethoxy group.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as 2,3,3,3-tetrafluoro-2-methoxypropanoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antifibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrotic diseases and infections.
Industry: Utilized in the development of new materials and chemical products, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is believed to be mediated through the inhibition of extracellular matrix (ECM) deposition by fibroblasts, potentially involving the modulation of signaling pathways such as transforming growth factor-beta (TGF-β) and Smad proteins . The compound’s antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can be compared with other similar compounds, such as:
N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share a similar butoxyphenyl group but differ in their acrylamide backbone, leading to different chemical properties and biological activities.
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide:
The uniqueness of this compound lies in its combination of the butoxyphenyl group with the tetrafluoromethoxy and propanamide moieties, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c1-3-4-9-22-11-8-6-5-7-10(11)19-12(20)13(15,21-2)14(16,17)18/h5-8H,3-4,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUUVKHHQXCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5271277.png)
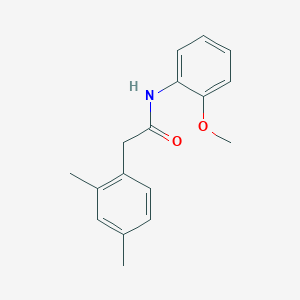
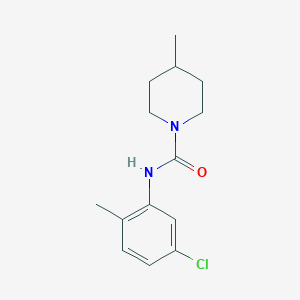
![2-cyclopropyl-4-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5271287.png)
![1-methyl-4-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5271292.png)
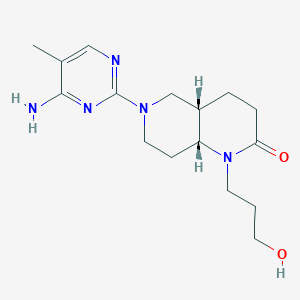
![N-(3-chlorophenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5271310.png)
![3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5271315.png)
![5-[(2-fluorophenoxy)methyl]-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5271321.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5271350.png)
![propan-2-yl (Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5271360.png)
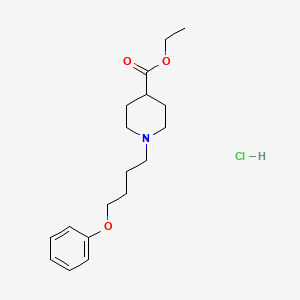
![N-cyclopropyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5271363.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5271378.png)
